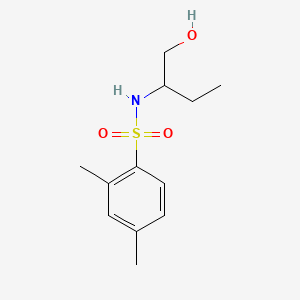
4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide is an organic compound with the molecular formula C15H16ClNO2S and a molecular weight of 309.8 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-3-methyl-N-phenylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids.
Reduction: Formation of benzenesulfinamides.
Scientific Research Applications
4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s ability to interact with specific molecular targets makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-ethyl-N-phenylbenzenesulfonamide
- 4-chloro-N-methyl-N-phenylbenzenesulfonamide
- 4-methoxy-N-methyl-N-phenylbenzenesulfonamide
- 4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide
Uniqueness
4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both an ethyl and a methyl group on the nitrogen atom, which can influence its reactivity and interaction with molecular targets. This structural feature distinguishes it from other benzenesulfonamides and can lead to different biological and chemical properties .
Properties
CAS No. |
1374684-00-0 |
|---|---|
Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8g/mol |
IUPAC Name |
4-chloro-N-ethyl-3-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h4-11H,3H2,1-2H3 |
InChI Key |
DFDBYMLWFWJRTH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)

amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)

amine](/img/structure/B602901.png)

amine](/img/structure/B602903.png)
amine](/img/structure/B602905.png)
![2,5-diethoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B602906.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![N-[1-(hydroxymethyl)propyl]-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B602912.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
![[3-(Diethylamino)propyl][(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B602916.png)
